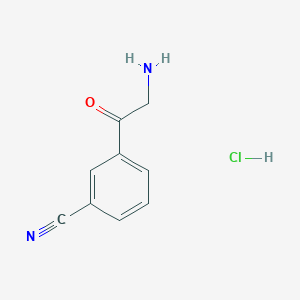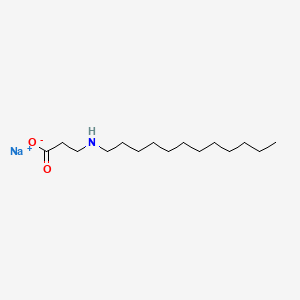
4-(2-Chlorophenyl)piperidine hydrochloride
Descripción general
Descripción
“4-(2-Chlorophenyl)piperidine hydrochloride” is a chemical compound with the empirical formula C11H15Cl2N . It has a molecular weight of 232.15 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “4-(2-Chlorophenyl)piperidine hydrochloride” is1S/C11H14ClN.ClH/c12-11-3-1-9 (2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-(2-Chlorophenyl)piperidine hydrochloride” is a solid . More specific physical and chemical properties such as melting point, solubility, etc., are not mentioned in the search results.Aplicaciones Científicas De Investigación
1. Analytical Chemistry Applications
4-(2-Chlorophenyl)piperidine hydrochloride, as a derivative of piperidine, has applications in analytical chemistry. For instance, in the study of cloperastine hydrochloride, a piperidine derivative, impurities were identified and quantified using HPLC and various spectral data, including MS, 1H NMR, 13C NMR, HSQC, HMBC, and 1H-1H COSY. This demonstrates the relevance of piperidine derivatives in the detailed analysis of pharmaceutical compounds (Liu et al., 2020).
2. Structural Chemistry
In structural chemistry, the crystal and molecular structures of compounds related to 4-(2-Chlorophenyl)piperidine hydrochloride have been studied. For example, the structure of loperamide monohydrate, containing a piperidin-1-yl ring with a chlorophenyl group, was redetermined to provide a more precise understanding of its molecular conformation (Jasinski et al., 2012). Similarly, the crystal structure of 4-carboxypiperidinium chloride, a structurally related compound, was characterized using X-ray diffraction, computational calculations, and FTIR spectrum, offering insights into the conformational dynamics of such compounds (Szafran et al., 2007).
3. Synthesis and Chemical Properties
Research on the synthesis of piperidine derivatives, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcases the chemical processes and reactions involving compounds structurally similar to 4-(2-Chlorophenyl)piperidine hydrochloride. These studies provide insights into the synthesis routes and chemical properties of piperidine derivatives (Zheng, 2010).
4. Pharmaceutical Research
In pharmaceutical research, derivatives of 4-(2-Chlorophenyl)piperidine hydrochloride are investigated for their potential therapeutic applications. For example, studies on 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor demonstrate the potential of piperidine derivatives in developing new medications (Rowley et al., 1997).
Propiedades
IUPAC Name |
4-(2-chlorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALIJVUSWGOXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620367 | |
| Record name | 4-(2-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)piperidine hydrochloride | |
CAS RN |
82211-92-5 | |
| Record name | 4-(2-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)


